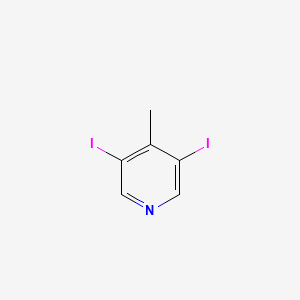

3,5-Diiodo-4-methylpyridine

Description

Overview of Halogenated Pyridine (B92270) Chemistry and Significance

Halogenated pyridines are pyridine rings where one or more hydrogen atoms have been replaced by halogens (fluorine, chlorine, bromine, or iodine). The presence and position of these halogens dramatically influence the chemical reactivity of the pyridine ring. Pyridine itself is an electron-deficient aromatic system, which can make direct functionalization challenging. youtube.comnih.gov Halogenation provides a crucial handle for introducing a variety of functional groups through reactions like cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange. nih.govacs.org

These halogenated pyridines are fundamental building blocks for the synthesis of a vast array of valuable compounds, including pharmaceuticals and agrochemicals. nih.govnih.gov The carbon-halogen bond serves as a reliable point for forming new carbon-carbon and carbon-heteroatom bonds with precise control over the final product's structure. nih.gov However, the synthesis of specific isomers of halopyridines can be difficult, often requiring harsh reaction conditions or multi-step sequences. nih.gov For this reason, the development of methods to selectively synthesize and functionalize these compounds remains an active area of chemical research. acs.orgnih.gov

Unique Structural Features and Research Relevance of 3,5-Diiodo-4-methylpyridine

This compound is an organic compound featuring a pyridine ring substituted with two iodine atoms at positions 3 and 5, and a methyl group at the 4-position. This specific arrangement of substituents gives the molecule a distinct reactivity profile that is of significant interest to synthetic chemists.

The key structural features that define its research relevance are:

Two Reactive Sites: The presence of two carbon-iodine (C-I) bonds provides two points for sequential or simultaneous chemical modifications. Iodine is the most reactive of the halogens in many cross-coupling reactions, allowing for milder reaction conditions.

Steric and Electronic Effects: The methyl group at the 4-position, situated between the two bulky iodine atoms, influences the steric environment around the reactive centers. This can affect the regioselectivity of reactions, potentially allowing for selective functionalization of one iodo-group over the other.

A Versatile Synthetic Intermediate: This compound serves as a precursor for creating more complex, polysubstituted pyridine derivatives. Such structures are often sought after in drug discovery and materials science for their unique biological activities and physical properties.

The research relevance of this compound lies in its application as a versatile building block. For instance, di-iodinated compounds are valuable substrates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are powerful tools for constructing complex molecular architectures from simpler starting materials.

Below is a table summarizing some of the key properties of this compound and its immediate precursors, which are also important in its synthesis and application.

| Property | 4-Methylpyridine (B42270) | 3-Methylpyridine | 3,5-Diiodo-4-methylpyridin-2-amine |

| Molecular Formula | C6H7N | C6H7N | C6H6I2N2 |

| Molar Mass | 93.13 g/mol | 93.13 g/mol | 347.94 g/mol |

| Appearance | Colorless liquid | Colorless liquid | Not specified |

| Boiling Point | 145 °C | 143-144 °C | Not specified |

| Key Application | Precursor to other compounds | Synthesis of vitamin B3, insecticides | Synthetic intermediate |

| CAS Number | 108-89-4 | 108-99-6 | 1353101-03-7 |

Data sourced from multiple references. chemsrc.comnih.govwikipedia.org

The synthesis of related structures, such as 3,5-dibromo-4-methylpyridine (B1300354), often involves the lithiation of 3,5-dibromopyridine (B18299) followed by reaction with an electrophile like methyl iodide. chemicalbook.com This highlights the general strategies used to create substituted pyridines. The development of efficient synthetic routes to compounds like this compound is crucial for its broader application in research and development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-4-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGGAWNJJPMEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Diiodo 4 Methylpyridine

Strategies for Direct Halogenation and Functionalization

The direct halogenation of pyridine (B92270) and its derivatives is a fundamental approach for the synthesis of halogenated pyridines. Because pyridine is an electron-deficient heteroarene, electrophilic substitutions often require harsh conditions such as high temperatures or the presence of strong acids or bases. youtube.com

For the synthesis of 3,5-diiodo-4-methylpyridine, direct iodination of 4-methylpyridine (B42270) (γ-picoline) is a potential route. However, controlling the regioselectivity of direct halogenation on the pyridine ring can be challenging and may lead to a mixture of isomers. The presence of the electron-donating methyl group at the 4-position directs electrophilic substitution to the 3 and 5 positions. Various iodinating agents can be employed for this purpose. A common method involves the use of iodine in the presence of an oxidizing agent.

Another strategy involves the use of designed phosphine reagents to achieve site-selective halogenation. This method allows for the halogenation of a range of unactivated pyridines and can be applied to complex molecules. researchgate.netchemrxiv.org The process involves the installation of a phosphonium salt at the 4-position, which is then displaced by a halide nucleophile. researchgate.net

Furthermore, temporary dearomatization has emerged as a promising technique for the meta-functionalization of pyridines. orgsyn.org This approach transforms the electron-deficient pyridine into an electron-rich enamine-type intermediate, which can then undergo electrophilic reactions like halogenation. Subsequent rearomatization yields the meta-halogenated pyridine with high selectivity. orgsyn.org

Precursor Synthesis and Derivatization Approaches

An alternative to direct halogenation is the synthesis of this compound from appropriately substituted precursors. This can involve the synthesis of a pyridine ring that already contains the desired substitution pattern or the derivatization of a pre-existing pyridine derivative.

One approach is to start with a polysubstituted pyridine and selectively modify it. For instance, the synthesis of 3,5-Dibromo-4-methylpyridine (B1300354) has been achieved from 3,5-dibromopyridine (B18299) through a directed ortho metalation-alkylation strategy. chemicalbook.com A similar strategy could potentially be adapted for the synthesis of the diiodo analogue.

The synthesis of lutidine (dimethylpyridine) derivatives can also serve as a starting point. Various industrial and laboratory methods exist for the production of lutidines, such as the reaction of formaldehyde, acetone, and ammonia. wikipedia.org These can then be further functionalized. For example, 2,6-lutidine can be synthesized from acetone, ammonia, and methanol over a silica-alumina catalyst. rsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound Derivatives

This compound is a valuable building block for the synthesis of more complex molecules through transition-metal-catalyzed cross-coupling reactions. The two iodine atoms provide reactive handles for the introduction of various functional groups.

Palladium-Catalyzed Coupling Strategies (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille, Aminocarbonylation)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. academie-sciences.fr

The Suzuki-Miyaura coupling , which couples an organohalide with an organoboron compound, is widely used for the elaboration of heteroaryl halides. rsc.orgnih.gov For polyhalogenated pyridines, the site-selectivity of the reaction is a key consideration. rsc.org Generally, for dihalopyridines, the reaction tends to occur preferentially at the C2/C6 positions, followed by C4, and then C3/C5, due to the electronic effects of the nitrogen atom. rsc.orgnih.gov However, this selectivity can be influenced by the specific halides present, with iodine being more reactive than bromine or chlorine. nih.gov

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been successfully applied to dihalopyridines for the synthesis of alkynyl-substituted pyridines.

The Heck reaction , which couples an alkene with an aryl or vinyl halide, and the Stille reaction , which uses organotin compounds, are also valuable methods for the functionalization of diiodopyridines.

Aminocarbonylation is a process that introduces an amide functional group by reacting an organohalide with carbon monoxide and an amine in the presence of a palladium catalyst.

A summary of representative palladium-catalyzed coupling reactions is presented below:

| Reaction | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl/vinyl substituted pyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl substituted pyridine |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl substituted pyridine |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl/vinyl/alkyl substituted pyridine |

| Aminocarbonylation | Amine, CO | PdCl₂(dppf) | Pyridine carboxamide |

Copper-Catalyzed Coupling Methodologies

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods. A ligand-free copper-catalyzed Suzuki-Miyaura type coupling of 3,5-diiodopyridine with aryl and indole boronates has been reported to proceed in good to excellent yields. nih.gov This methodology was found to involve the in situ generation of nano-Cu₂O from CuCl₂. nih.gov

Site-Selective Functionalization in Polyhalogenated Pyridine Systems

Achieving site-selectivity in the functionalization of polyhalogenated pyridines is a significant synthetic challenge. nih.govacs.org The ability to selectively react one halogen over another allows for the stepwise introduction of different functional groups, leading to highly complex molecular architectures. nih.gov

For polyhalogenated pyridines with identical halogens, site-selectivity can be influenced by several factors:

Electronic Effects: The inherent electronic properties of the pyridine ring favor reaction at the 2, 4, and 6 positions over the 3 and 5 positions. nih.govnih.gov

Steric Hindrance: The presence of bulky substituents can direct the reaction to less sterically hindered positions.

Directing Groups: Functional groups on the pyridine ring can direct the catalyst to a specific position.

Reaction Conditions: The choice of catalyst, ligands, solvent, and temperature can all influence the regiochemical outcome of the reaction. nih.gov

Emerging Green Chemistry Pathways for Iodinated Pyridine Synthesis

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. frontiersin.orgchemijournal.com For the synthesis of iodinated pyridines, green chemistry approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. frontiersin.orgnih.gov

One promising green approach is the use of solvent-free reaction conditions, often employing mechanical grinding or mechanochemistry. nih.govsemanticscholar.orgresearchgate.net For example, a simple and eco-friendly method for the iodination of pyrimidine (B1678525) derivatives has been developed using solid iodine and silver nitrate under solvent-free conditions, with high yields and short reaction times. nih.govsemanticscholar.orgresearchgate.netnih.gov This type of methodology could potentially be adapted for the synthesis of iodinated pyridines.

The use of less toxic and more sustainable reagents is another key aspect of green chemistry. For instance, methods using potassium iodide as the iodine source with an environmentally benign oxidant are being explored. mdpi.com The use of water as a solvent is also a significant step towards greener synthesis. mdpi.com

Key principles of green chemistry applicable to iodinated pyridine synthesis include:

| Green Chemistry Principle | Application in Iodinated Pyridine Synthesis |

|---|---|

| Waste Prevention | Developing high-yield reactions with minimal byproducts. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. mdpi.com |

| Design for Energy Efficiency | Utilizing methods like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. chemijournal.com |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass. nih.gov |

| Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. frontiersin.org |

Reactivity and Reaction Mechanisms of 3,5 Diiodo 4 Methylpyridine

Mechanistic Insights into Carbon-Iodine Bond Activation and Transformation

The carbon-iodine (C-I) bonds in 3,5-diiodo-4-methylpyridine are the primary sites of reactivity. Their activation and subsequent transformation are central to the functionalization of this molecule. This activation can be achieved through several mechanistic pathways, most notably through metal-catalyzed cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions, the initial and crucial step is the oxidative addition of the C-I bond to a low-valent palladium(0) complex. This process involves the insertion of the palladium atom into the C-I bond, forming a square planar palladium(II) intermediate. The relative ease of this oxidative addition is a key factor in the high reactivity of iodo-substituted pyridines compared to their bromo or chloro counterparts.

Inspired by recent reports, it's suggested that under certain conditions, such as high temperatures, the catalyst speciation might change from mononuclear to multinuclear palladium species, potentially influencing the reaction's selectivity and efficiency. nsf.gov For instance, in some cross-coupling reactions, it has been proposed that potassium iodide (KI) might initially react with a chloro-substituted pyridine (B92270) to form an iodo-substituted intermediate, which then undergoes selective cross-coupling at the C-I bond. nsf.gov

The subsequent steps in the catalytic cycle, namely transmetalation and reductive elimination, lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the site of the original iodine atom.

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) presents another important reaction pathway for this compound. pharmdguru.com In these reactions, a nucleophile replaces one of the iodine atoms on the pyridine ring. youtube.com The mechanism typically proceeds through a two-step addition-elimination process. nih.govlibretexts.org

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing an iodine atom. This attack is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the iodine atoms, which make the ring carbons electrophilic. This step disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the iodide ion, which is an excellent leaving group. libretexts.org

Regioselectivity and Chemoselectivity in Multi-Functionalization Reactions

The presence of two identical iodine atoms in this compound raises questions of regioselectivity and chemoselectivity when performing functionalization reactions.

Regioselectivity in the context of this molecule would refer to the preferential reaction at one of the C-I bonds if they were electronically or sterically distinct. However, due to the symmetry of the molecule, the two iodine atoms at positions 3 and 5 are chemically equivalent. Therefore, in a monofunctionalization reaction, the initial reaction will occur randomly at either the C3 or C5 position.

Chemoselectivity becomes a critical consideration when performing sequential or one-pot multi-functionalization reactions. After the first iodine atom has been replaced with a new functional group, the electronic and steric environment of the remaining C-I bond is altered. This can influence the reactivity of the second C-I bond.

The development of ligand-controlled site-selective cross-couplings has enabled the selective functionalization of dihalogenated heteroarenes. nsf.govnih.gov By choosing the appropriate ligand, it is possible to direct the cross-coupling to a specific, even the conventionally less reactive, position. nsf.govnih.gov

Influence of Substituent Effects on Reactivity (e.g., Methyl Group at C4)

The methyl group at the C4 position of this compound exerts a significant influence on the reactivity of the molecule. As an electron-donating group, the methyl group increases the electron density of the pyridine ring through an inductive effect.

This increased electron density has several consequences:

Electrophilic Aromatic Substitution: The electron-donating nature of the methyl group would typically activate the ring towards electrophilic aromatic substitution. However, the presence of two deactivating iodine atoms and the inherent electron-deficient nature of the pyridine ring make electrophilic substitution reactions challenging.

Nucleophilic Aromatic Substitution: Conversely, the electron-donating methyl group slightly deactivates the ring towards nucleophilic aromatic substitution by reducing the electrophilicity of the carbon atoms attached to the iodine atoms. However, the strong electron-withdrawing effect of the two iodine atoms and the pyridine nitrogen still allows for SNAr reactions to occur.

Oxidative Addition in Cross-Coupling Reactions: The electron-donating methyl group can influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. Increased electron density at the carbon centers can make the C-I bond less polarized and potentially slow down the oxidative addition step.

Basicity of the Pyridine Nitrogen: The methyl group increases the basicity of the pyridine nitrogen, making it more susceptible to protonation or coordination to Lewis acids. This can be a factor in reactions where the nitrogen atom plays a role in the reaction mechanism.

Coordination Chemistry of 3,5 Diiodo 4 Methylpyridine and Its Analogues

Exploration of 3,5-Diiodo-4-methylpyridine as a Ligand in Metal Complexes

This compound has emerged as a valuable building block in the field of supramolecular chemistry and crystal engineering. Its primary role as a ligand involves the nitrogen atom of the pyridine (B92270) ring coordinating to a metal center. This interaction is foundational to the formation of a wide array of metal complexes.

Metal-Ligand Bonding Characteristics and Coordination Modes

The fundamental interaction between this compound and a metal ion is the formation of a coordinate covalent bond, where the nitrogen atom donates its lone pair of electrons to an empty orbital on the metal center. libretexts.org This classifies it as a classic L-type, two-electron donor ligand. wikipedia.org The resulting M-N bond is the primary force holding the ligand within the coordination sphere of the metal. libretexts.org

Typically, this compound functions as a monodentate ligand , binding to a single metal ion through its nitrogen atom. However, its ability to form halogen bonds with neighboring species allows it to act as a bridging ligand , connecting metal centers through supramolecular interactions rather than direct covalent bonds. This bridging is crucial in the formation of higher-dimensional networks.

The characteristics of the metal-ligand bond, such as its length and strength, are influenced by both the metal and the ligand. X-ray crystallography is a powerful technique for determining the precise M-N bond distances and the geometry of the coordination complex. Spectroscopic methods like IR and NMR are also employed to probe the electronic environment of the ligand upon coordination.

Impact of Diiodo Substitution on Electronic and Steric Properties in Coordination

The substitution of two hydrogen atoms with iodine at the 3 and 5 positions of the pyridine ring significantly modifies the ligand's properties, which in turn affects the behavior of its metal complexes.

Electronic Effects: Iodine is a highly electronegative and electron-withdrawing element. The presence of two iodine atoms inductively pulls electron density away from the pyridine ring, including the nitrogen atom. nih.gov This has a notable impact on the basicity of the ligand. Compared to its non-iodinated parent, 4-methylpyridine (B42270) (also known as γ-picoline), this compound is a significantly weaker Lewis base. wikipedia.orgwikipedia.org This reduced electron-donating ability generally results in weaker and longer metal-nitrogen bonds in its complexes compared to those with more electron-rich pyridine ligands. nih.gov

Steric Effects: The iodine atoms are sterically demanding due to their large atomic radii. This steric bulk around the coordinating nitrogen atom can influence the coordination number of the metal center, often favoring lower numbers as it becomes more difficult for multiple bulky ligands to fit around the metal. It can also lead to distortions in the expected coordination geometry to relieve steric strain between adjacent ligands.

Table 1: Comparison of Properties of Pyridine Analogues

| Ligand | Formula | Molar Mass ( g/mol ) | Key Feature | Impact on Coordination |

| Pyridine | C₅H₅N | 79.10 | Parent heterocycle | Baseline for comparison |

| 4-Methylpyridine | C₆H₇N | 93.13 | Electron-donating methyl group | Stronger M-N bond than pyridine wikipedia.org |

| This compound | C₆H₅I₂N | 344.92 | Two electron-withdrawing iodine atoms echemi.com | Weaker M-N bond, steric hindrance nih.gov |

Advanced Applications in Catalysis (e.g., as Ancillary Ligands in Transition Metal Catalysts)

Ancillary, or "spectator," ligands are crucial in catalysis as they remain bound to the metal center and modulate its catalytic properties without directly participating in the reaction. caltech.edursc.org The electronic and steric properties of these ligands can be fine-tuned to control the activity, selectivity, and stability of a catalyst. semanticscholar.org

While research into the catalytic applications of this compound is still an emerging field, its distinct characteristics suggest significant potential. The strong electron-withdrawing nature of the diiodo-substituents can make the coordinated metal center more electrophilic, or "electron-deficient." nih.gov This increased electrophilicity can enhance the metal's reactivity in certain catalytic processes, such as Lewis acid-catalyzed reactions.

Furthermore, the significant steric bulk of the ligand can be used to control substrate access to the catalytic site, potentially leading to improved selectivity for specific products. caltech.edu For instance, in reactions involving bulky substrates, the steric hindrance from the this compound ligand could favor the binding and transformation of smaller, less-hindered molecules. Although detailed catalytic studies specifically employing this compound are not yet widespread, the principles of ligand design in catalysis strongly support its potential utility in developing novel and highly selective catalysts. semanticscholar.orgnih.gov

Supramolecular Chemistry and Crystal Engineering Utilizing 3,5 Diiodo 4 Methylpyridine

Halogen Bonding Interactions Involving the Iodine Atoms (C-I···N, C-I···O, C-I···π, C-I···Metal, C-I···I)

The iodine atoms in 3,5-diiodo-4-methylpyridine are potent halogen bond (XB) donors, capable of engaging in a variety of non-covalent interactions. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site on an adjacent molecule. acs.orgnih.gov This interaction is denoted as C-I···Y, where Y can be a nitrogen or oxygen atom, a π-system, a metal, or even another halogen.

The formation of these bonds is fundamental to the construction of supramolecular assemblies. The types of interactions observed include:

C-I···N: Interactions with nitrogen atoms, particularly those in other pyridine (B92270) rings, are common and relatively strong. In the analogous compound, 3,5-dibromo-4-methylpyridine (B1300354), Br···N interactions link molecules together to form zigzag chains. iucr.orgresearchgate.net Given that iodine forms stronger halogen bonds than bromine, robust C-I···N interactions are expected for this compound.

C-I···O: Oxygen atoms, such as those in carbonyl groups or solvent molecules, are effective halogen bond acceptors. Studies on similar multitopic halogen-bond donors have shown the formation of both I···N and I···O bonds within the same crystal structure, though I···N bonds are often preferred. acs.org

C-I···Metal: The iodine atom can interact with metal centers, a facet explored in coordination chemistry. nih.govmdpi.com The nature of these interactions is crucial in designing novel metal-organic frameworks and materials.

C-I···I: Halogen···halogen interactions are also observed. In the crystal structure of 3,5-dibromo-4-methylpyridine, Br···Br interactions are present, linking the molecules within the crystal lattice. iucr.orgresearchgate.net Similar C-I···I interactions, which can be described as σ-hole···σ-hole interactions, are anticipated for the diiodo derivative. acs.org

Table 1: Summary of Halogen Bonding Interactions

| Interaction Type | Donor | Acceptor | Typical Characteristics |

|---|---|---|---|

| C-I···N | C-I | Pyridinic Nitrogen | Strong, highly directional, often dictates primary structural motifs. |

| C-I···O | C-I | Carbonyl/Ether Oxygen | Moderately strong, contributes to network formation. acs.org |

| C-I···π | C-I | Aromatic Ring | Weaker, contributes to crystal packing. nih.gov |

| C-I···Metal | C-I | Metal Center | Important in coordination complexes and metallo-supramolecular systems. nih.gov |

| C-I···I | C-I | Iodine Atom | Can be attractive, contributing to the cohesion of the solid state. acs.org |

A defining characteristic of halogen bonds is their high degree of directionality. The interaction is strongest when the C-I···Y angle is close to 180 degrees, aligning the σ-hole of the iodine with the nucleophilic site of the acceptor. wikipedia.orgmdpi.com This linearity is a key feature that allows for precise control in crystal engineering. For C-I···N interactions, the mean angle is approximately 171.4°. acs.org

The strength of the halogen bond correlates with the polarizability of the halogen atom, following the trend F < Cl < Br < I. Consequently, the C-I bond provides the strongest halogen bonds among the halogens. acs.org The strength is also influenced by the electron-withdrawing capacity of the group attached to the halogen and the nature of the acceptor. In cationic species, halogen bonds can be significantly stronger, with interaction energies that can reach up to -20 kcal/mol in a crystal-like medium. nih.govrsc.org While this compound is neutral, the principles underscore the potential for forming robust interactions.

The basis for the directionality and attractive nature of halogen bonding is the concept of the "σ-hole". rsc.orgmdpi.com A σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen atom, directly opposite the covalent C-I bond. acs.orgmdpi.com This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen atom. wikipedia.org

The iodine atoms in this compound each possess a significant σ-hole, making them electrophilic and enabling them to act as Lewis acids. acs.org This positive σ-hole interacts favorably with a region of negative electrostatic potential (a Lewis base), such as the lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring. mdpi.com The interaction between the positive σ-hole and the negative site is primarily electrostatic in nature, with dispersion forces also playing a significant role. wikipedia.org The presence of the electron-withdrawing pyridine ring enhances the magnitude of the positive potential of the σ-hole on the iodine atoms, further strengthening their halogen-bonding capability. unica.it

Self-Assembly and Co-crystallization Strategies

The predictable and robust nature of halogen bonding makes this compound an excellent candidate for programmed self-assembly and co-crystallization. By selecting appropriate halogen bond acceptors, it is possible to guide the formation of specific supramolecular structures.

In self-assembly, molecules of this compound can interact with each other to form larger, ordered aggregates. For instance, the analogous compound 3,5-dibromo-4-methylpyridine self-assembles in the solid state through a combination of Br···N and Br···Br interactions to form zigzag chains. iucr.orgresearchgate.net

Co-crystallization involves crystallizing the halogen bond donor (this compound) with one or more different molecular components (halogen bond acceptors). This strategy is widely used to create new crystalline materials with tailored structures and properties. For example, co-crystallization with ditopic nitrogen-based acceptors like bipyridines can lead to the formation of one-dimensional infinite chains or more complex two-dimensional networks. acs.orgacs.org The use of multitopic donors like this compound increases the probability of forming connections with various acceptor sites, enabling the construction of intricate architectures. acs.org

Engineering of Crystalline Architectures

Crystal engineering aims to design and synthesize solid-state structures with desired properties, and halogen bonding is a primary tool in this endeavor. worktribe.com The directionality and tunability of the C-I bond allow for the rational design of one-, two-, and three-dimensional crystalline architectures.

Utilizing this compound, which has two halogen bond donor sites, allows for the creation of extended networks. The crystal structure of the closely related 3,5-dibromo-4-methylpyridine provides a clear example of this principle. In this structure, molecules are first linked by Br···N and Br···Br interactions to form 1D zigzag chains. These chains are then further linked into a stable three-dimensional framework by offset π–π stacking interactions between the pyridine rings. iucr.orgresearchgate.net This demonstrates how combining strong, directional halogen bonds with weaker, less-directional interactions like π-stacking can lead to the construction of robust, high-dimensional architectures.

Table 2: Crystal Data for the Analogous Compound 3,5-Dibromo-4-methylpyridine

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₆H₅Br₂N |

| Molecular Weight | 250.91 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.178 (3) |

| b (Å) | 6.9187 (18) |

| c (Å) | 7.6407 (12) |

| V (ų) | 749.5 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 2.224 |

Hierarchy of Non-Covalent Interactions in Solid-State Structures

The final crystalline architecture of a molecular solid is determined by a delicate balance of various non-covalent interactions, which exist in a hierarchical order of strength and directionality. In structures involving this compound, the primary and most influential interactions are the C-I···Y halogen bonds.

The hierarchy of interactions can be generally understood as follows:

Strong, Directional Halogen Bonds (C-I···N): These are typically the strongest and most directional interactions, and they are responsible for forming the primary supramolecular motifs, such as the 1D chains seen in the dibromo-analogue. iucr.orgresearchgate.net

Weaker Halogen Bonds (C-I···I): Secondary halogen bonds, like C-I···I, contribute to the cohesion of the primary motifs. acs.org

π–π Stacking Interactions: These weaker, less directional interactions play a crucial role in the packing of the primary chains or layers, often linking them into higher-dimensional structures. nih.gov The interplay between halogen-halogen interactions and π-stacking has been shown to be a key factor in determining the final solid-state arrangement. nih.gov

Advanced Characterization Techniques for 3,5 Diiodo 4 Methylpyridine and Its Derivatives

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. Studies on derivatives of 3,5-Diiodo-4-methylpyridine, such as 3,5-Dibromo-4-methylpyridine (B1300354), offer significant insights into the expected crystal structure and intermolecular interactions.

Detailed research findings on 3,5-Dibromo-4-methylpyridine reveal that the molecule crystallizes in a specific arrangement dictated by various intermolecular forces. researchgate.net The compound lies on a mirror plane within the crystal lattice. researchgate.net The crystal packing is characterized by the formation of zigzag chains along the fishersci.ie direction, which are established through Br···N and Br···Br interactions. researchgate.net These chains are further interconnected by offset π–π stacking interactions between the pyridine (B92270) rings, with an intercentroid distance of 3.5451 (3) Å, ultimately forming a stable three-dimensional framework. researchgate.net

The crystallographic data for 3,5-Dibromo-4-methylpyridine, a close structural analog of this compound, provides a predictive model for the iodo-derivative's solid-state structure. The larger size and polarizability of iodine compared to bromine would likely influence the lattice parameters and the strength of halogen bonding interactions.

Table 1: Crystallographic Data for 3,5-Dibromo-4-methylpyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅Br₂N |

| Molecular Weight | 250.91 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.178 (3) |

| b (Å) | 4.1782 (7) |

| c (Å) | 7.6407 (12) |

| Z (Formula units/cell) | 4 |

| Calculated Density (Mg m⁻³) | 2.224 |

Data sourced from Medjani et al. (2016). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In ¹H NMR, the two equivalent aromatic protons at positions 2 and 6 would appear as a singlet. The chemical shift of these protons would be influenced by the electron-withdrawing inductive effect of the two iodine atoms and the electron-donating effect of the methyl group. The methyl protons would also appear as a singlet, with a chemical shift typical for an aromatic methyl group.

In ¹³C NMR, distinct signals are expected for each carbon atom. The chemical shifts for pyridine carbons are typically C2/C6 > C4 > C3/C5. testbook.com For 4-methylpyridine (B42270), the presence of the methyl group influences these shifts. chemicalbook.com The introduction of two strongly electron-withdrawing iodine atoms at the 3 and 5 positions would cause a significant downfield shift for C3 and C5. The signals for C2, C4, and C6 would also be affected, but to a lesser extent.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine and 4-Methylpyridine

| Compound | C2/C6 | C3/C5 | C4 |

|---|---|---|---|

| Pyridine | 150 | 124 | 136 |

| 4-Methylpyridine N-Oxide | 138.0 | 126.6 | 138.4 |

Data for Pyridine sourced from Testbook. testbook.com Data for 4-Methylpyridine N-Oxide sourced from Gajeles et al. rsc.org

The analysis of NMR spectra for compounds like 3,5-dibromo-4-methylpyridine and other substituted pyridines allows for a comprehensive understanding of how different substituents modulate the electronic environment of the pyridine ring, which is key to predicting the spectral features of this compound. rsc.orgresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

For this compound, the IR and Raman spectra would be dominated by vibrations of the pyridine ring and the substituents. The NIST Chemistry WebBook provides gas-phase IR spectrum data for 4-methylpyridine, which serves as a foundational reference. nist.gov Characteristic bands for the pyridine ring, such as ring stretching and breathing modes, would be present. The C-H stretching vibrations of the methyl group and the aromatic protons would appear in their respective typical regions.

The introduction of heavy iodine atoms at positions 3 and 5 would introduce C-I stretching vibrations, which are expected at low frequencies (typically below 600 cm⁻¹). These bands would be a key diagnostic feature for the presence of the iodo-substituents. Furthermore, the positions and intensities of the pyridine ring vibrations would be altered compared to 4-methylpyridine due to the mass and electronic effects of the iodine atoms. spectrabase.comresearchgate.net Comparing the spectra of this compound with its dichloro and dibromo analogs would reveal systematic shifts in vibrational frequencies related to the C-X (X=Cl, Br, I) bond strength and mass. researchgate.netnih.gov

Mass Spectrometry for Compositional Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₆H₅I₂N), the high-resolution mass spectrum would show a distinct molecular ion peak (M⁺) at its calculated exact mass. The isotopic pattern of this peak would be characteristic, showing contributions from the isotopes of iodine (¹²⁷I).

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely proceed through several key pathways. A primary fragmentation step would be the loss of an iodine atom to form an [M-I]⁺ ion. A subsequent loss of the second iodine atom would lead to an [M-2I]⁺ ion. Other potential fragmentation pathways could include the loss of a methyl radical (CH₃) or hydrogen cyanide (HCN) from the pyridine ring, which are common fragmentation patterns for picolines and other pyridine derivatives.

Table 3: Key Chemical Information for this compound and a Halogenated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 3,5-Diiodo-4-pyridone-1-acetic acid | C₇H₅I₂NO₃ | 419.92 |

| 3,5-Dichloro-4-methylpyridine | C₆H₅Cl₂N | 162.01 |

Data sourced from ChemicalBook and PubChem. nih.govchemicalbook.com

Electronic and Luminescence Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. Luminescence (fluorescence and phosphorescence) spectroscopy reveals the fate of the molecule after it has been electronically excited.

The UV-Visible spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions characteristic of the pyridine chromophore. The position and intensity of these bands are sensitive to substitution. The methyl group generally causes a small red shift (bathochromic shift), while the heavy iodine atoms are expected to cause a more significant red shift in the π→π* transitions.

The presence of heavy iodine atoms can significantly influence the luminescence properties through the heavy-atom effect. This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, fluorescence is often quenched, and phosphorescence may become the dominant emission process, although it is often weak at room temperature.

Studies on related fluorescent pyridine derivatives show that the emission properties are highly sensitive to the electronic nature of substituents and the molecular environment. mdpi.comrsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength and intensity. mdpi.com While this compound itself may not be strongly fluorescent, it can serve as a valuable building block for creating novel dyes and probes where its electronic properties are modulated by further functionalization. rsc.org Research on derivatives like 3,5-diiodo-BODIPYs has shown their utility in creating long-wavelength red fluorescent dyes. rsc.org

Computational and Theoretical Studies on 3,5 Diiodo 4 Methylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the molecular properties of 3,5-diiodo-4-methylpyridine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine its optimized geometry, vibrational frequencies, and electronic characteristics.

DFT, particularly with hybrid functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), is a widely used approach for nitrogen-containing heterocyclic compounds and organohalogens. irjweb.comresearchgate.netirjweb.com These calculations can accurately predict bond lengths, bond angles, and dihedral angles. For this compound, theoretical studies would begin by optimizing the molecular structure to find its lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true minimum on the potential energy surface. irjweb.com

Ab initio methods, such as Hartree-Fock (HF), though often less computationally intensive than post-HF methods, provide a foundational wave function-based approach to understanding the electronic structure. nih.gov Both DFT and ab initio methods are crucial for generating the foundational data needed for more advanced analyses, including the study of frontier molecular orbitals and non-covalent interactions. nih.gov

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of the molecule's chemical reactivity, kinetic stability, and electron-donating or -accepting capabilities. irjweb.comirjweb.com

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the π-system of the pyridine (B92270) ring and the p-orbitals of the iodine atoms. A higher HOMO energy suggests a better electron-donating capacity. irjweb.com

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely distributed over the pyridine ring, with significant contributions from the antibonding C-I orbitals. A lower LUMO energy indicates a greater propensity to accept electrons. irjweb.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO reflects the molecule's chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

Global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing further insight into the molecule's behavior.

| Descriptor | Formula | Interpretation for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to high hardness. irjweb.com |

| Chemical Potential (µ) | µ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from an equilibrium system. irjweb.com |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Measures the propensity of the species to accept electrons. irjweb.com |

This table is based on conceptual principles of DFT and frontier molecular orbital theory.

Predictive Modeling of Reactivity and Regioselectivity

Computational methods are invaluable for predicting how and where this compound will react. By mapping the electrostatic potential (MEP) onto the molecule's electron density surface, regions of positive and negative potential can be visualized, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Nucleophilic Sites: The region around the nitrogen atom, with its lone pair of electrons, is expected to show a strong negative electrostatic potential, making it the primary site for protonation and coordination to Lewis acids.

Electrophilic Sites: The most significant electrophilic regions are predicted to be the "σ-holes" on the iodine atoms. nih.gov A σ-hole is an area of positive electrostatic potential located on the extension of the C-I covalent bond, arising from the anisotropic distribution of electron density around the halogen atom. This positive region is a key driver for halogen bonding.

Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at specific atomic sites, distinguishing their propensity for electrophilic, nucleophilic, or radical attack. irjweb.com

Theoretical Investigations of Non-Covalent Interactions, including Halogen Bonding Energies

The two iodine atoms on the this compound ring make it a potent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom or an anion. nih.govoup.com

Theoretical investigations into related iodopyridinium cations have shown that the electron-withdrawing effect of the pyridine ring enhances the positive potential of the σ-hole on the iodine atom, making it a strong XB donor. nih.gov The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.govoup.com

DFT calculations are used to model and quantify these interactions. By studying a dimer of this compound and a halogen bond acceptor (e.g., a simple pyridine molecule or an iodide anion), the binding energy of the halogen bond can be calculated. acs.org For instance, the calculated binding energy for a halogen bond between N-methyl-3-iodopyridinium and pyridine is approximately -7 to -8 kcal/mol, highlighting the significant strength of such I···N interactions. acs.org These interactions are primarily electrostatic but also have a significant charge-transfer component, especially for iodine. acs.org

| Interaction Type | Donor Site | Acceptor Site | Typical Calculated Binding Energy (kcal/mol) |

| Halogen Bond | C-I (σ-hole) | N (Pyridine) | -7 to -8 (by analogy) acs.org |

| Halogen Bond | C-I (σ-hole) | Iodide Anion (I⁻) | Varies, can be significant |

| Hydrogen Bond | C-H | Iodide Anion (I⁻) | Shorter than vdW sum, but weaker than XB nih.gov |

This table presents data extrapolated from studies on similar iodopyridinium systems to illustrate the expected interactions of this compound.

Molecular Dynamics and Conformational Landscape Analysis

While the pyridine ring of this compound is rigid, computational methods can explore its dynamic behavior and preferred orientations in different environments.

Conformational Analysis: For a relatively simple molecule like this compound, the primary conformational freedom involves the rotation of the 4-methyl group. DFT calculations can determine the energy barrier for this rotation, although it is expected to be very low and not lead to stable, isolable rotamers at room temperature. mdpi.com The main focus of conformational analysis would be on the orientation of the molecule within larger supramolecular assemblies.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound over time, particularly its interactions with solvent molecules or within a crystal lattice. nih.gov By simulating the system for nanoseconds, researchers can analyze its stability, intermolecular interactions, and dynamic properties. nih.gov Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to evaluate the compactness of a system or complex. nih.gov Such simulations would be particularly insightful for understanding how this compound behaves in solution or how it might interact with a biological target.

Applications of 3,5 Diiodo 4 Methylpyridine in Advanced Materials Science

Role as a Building Block in the Synthesis of Functional Organic Materials

The carbon-iodine bonds at the 3 and 5 positions of the pyridine (B92270) ring are key to the utility of 3,5-Diiodo-4-methylpyridine as a synthetic building block. These iodine atoms serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex organic molecules with precisely controlled architectures.

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, is particularly well-suited for aryl iodides. libretexts.orgyoutube.com This reaction facilitates the formation of new carbon-carbon bonds by coupling the diiodopyridine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for milder reaction conditions and often higher yields. nih.gov

The presence of two iodine atoms allows for either a double coupling reaction to introduce two identical or different substituents, or a sequential, selective coupling. By carefully controlling the reaction conditions and stoichiometry, it is possible to first react one iodine position and then introduce a different functional group at the second position. nih.gov This stepwise approach provides a powerful pathway to unsymmetrical, highly functionalized pyridine-based structures, which are scaffolds for various functional materials, including ligands for catalysis and components of organic electronic devices.

| Cross-Coupling Reaction | Typical Catalyst | Reactant Partner | Bond Formed | Potential Application of Product |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/Alkenyl Boronic Acid/Ester | C-C | Conjugated systems, Biaryls, Ligands |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane (R-SnBu₃) | C-C | Complex organic molecules, Polymers |

| Heck Coupling | Pd(OAc)₂ | Alkene | C-C | Substituted alkenes, Stilbenes |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C-C (sp²-sp) | Aryl alkynes, Conjugated enynes |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand | Amine, Amide | C-N | Specialty amines, Pharmaceutical intermediates |

| Cyanation | Pd(PPh₃)₄ | Zn(CN)₂ | C-CN | Nitriles, Precursors for carboxylic acids |

This table illustrates potential cross-coupling reactions where this compound could serve as a key substrate.

Integration into Polymer Systems and Hybrid Materials

The difunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymer systems. Through step-growth polymerization techniques, such as Suzuki or Stille polycondensation, it can be reacted with corresponding difunctional co-monomers (e.g., diboronic acids or distannanes) to produce novel conjugated polymers. The pyridine moiety integrated into the polymer backbone can influence the polymer's solubility, thermal stability, and electronic properties, as well as provide a site for post-polymerization modification or metal coordination.

Another significant application lies in the construction of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are highly porous, crystalline materials built from metal nodes connected by organic linkers. mdpi.comnih.gov While this compound itself is not a typical linker, it can be chemically transformed into a suitable one. For instance, the iodo groups can be converted into carboxylate functionalities, which are commonly used to coordinate with metal ions. The resulting linker, pyridine-3,5-dicarboxylic acid, can then be used to synthesize new MOFs. rsc.orgresearchgate.net The methyl group at the 4-position would remain as a functional decoration within the pores of the MOF, potentially influencing its guest-binding properties and catalytic activity.

| Material Type | Synthetic Strategy | Role of this compound Unit | Potential Properties/Applications |

| Conjugated Polymer | Suzuki Polycondensation | Monomer | Organic electronics, Sensors, Conductive materials |

| Metal-Organic Framework (MOF) | Conversion to dicarboxylic acid linker, then solvothermal synthesis with metal salts | Precursor to the organic linker | Gas storage, Separation, Heterogeneous catalysis |

| Hybrid Material | Grafting onto a surface or into a matrix via cross-coupling | Anchor/Functional unit | Modified electrodes, Functionalized surfaces |

This table outlines potential pathways for integrating the this compound motif into polymeric and hybrid materials.

Contribution to Optoelectronic and Photonic Materials

The incorporation of heavy atoms like iodine into organic molecules can profoundly influence their photophysical properties through the "heavy-atom effect." This effect enhances the rate of intersystem crossing—a process where a molecule in an excited singlet state transitions to an excited triplet state. This phenomenon is crucial for materials used in applications such as organic light-emitting diodes (OLEDs), photodynamic therapy, and photocatalysis.

By integrating the this compound moiety into larger chromophores or polymer backbones, it is possible to develop materials with enhanced phosphorescence or improved photocatalytic efficiency. researchgate.net For example, in OLEDs, harvesting triplet excitons is key to achieving high internal quantum efficiency, and the presence of iodine can facilitate this process. The diiodo-BODIPY-based MOFs, for instance, have shown promise as heterogeneous photocatalysts, a principle that could be extended to systems containing the this compound unit. researchgate.net Furthermore, the modification of photophysical properties through methylation has also been observed in other systems, suggesting that the 4-methyl group could further tune the electronic behavior of the material. nih.gov

| Application Area | Photophysical Principle | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Heavy-atom effect enhances intersystem crossing, enabling triplet harvesting. | Component of a phosphorescent emitter or host material. |

| Photocatalysis | Promotes formation of long-lived triplet excited states for energy or electron transfer. | Part of a photosensitizer molecule or polymer. |

| Optical Sensors | Changes in fluorescence or phosphorescence upon binding an analyte. | Core of a luminescent probe. |

This table summarizes the potential contributions of this compound to optoelectronic materials, linking applications to underlying photophysical principles.

Exploiting Halogen Bonding for Material Design and Self-Healing Properties

Beyond its role in covalent synthesis, this compound is an exceptional candidate for crystal engineering and the design of supramolecular materials through halogen bonding (XB). A halogen bond is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base (such as the nitrogen atom of another pyridine). acs.org The iodine atoms in this compound are particularly effective XB donors, capable of forming strong and specific interactions.

These robust I···N, I···O, or I···I halogen bonds can be used to guide the self-assembly of molecules into predictable, ordered structures like 1D chains, 2D sheets, or complex 3D frameworks. acs.orgunica.it The crystal structure of the related 3,5-dibromo-4-methylpyridine (B1300354) shows molecules linked by Br···N and Br···Br interactions to form a three-dimensional network, a behavior that would be even more pronounced with the more polarizable iodine atoms. researchgate.net

This ability to form strong, reversible linkages makes halogen bonding an attractive tool for creating "smart" materials, including those with self-healing properties. mdpi.com Self-healing polymers are designed to intrinsically repair damage, extending their lifetime and improving safety. mdpi.comresearchgate.net By incorporating this compound as a cross-linking agent within a polymer matrix, the directional halogen bonds can act as reversible "stitches." When the material is fractured, these bonds break. However, with the application of an external stimulus such as heat, the polymer chains can regain mobility, allowing the halogen bonds to reform across the damaged interface and restore the material's integrity. riken.jp

| Interaction Type | Interacting Partner | Relative Strength | Application in Material Design |

| I···N | Pyridine, Nitrile, Amine | Strong, Highly Directional | Crystal engineering, Supramolecular polymers, Self-healing networks |

| I···O | Carbonyl, Ether, Alcohol | Moderate | Co-crystal formation, Directing molecular assembly |

| I···I | Another Iodine Atom | Weaker | Stabilizing crystal packing |

This table details the halogen bonding interactions involving this compound and their potential applications in material design.

Q & A

Q. Methodological Note :

- Key Reagents : ICl, KI/I₂, acetic acid.

- Optimization : Monitor reaction progress via TLC or HPLC.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

How can solubility challenges in cross-coupling reactions involving this compound be addressed?

Advanced Research Question

The poor solubility of this compound in polar solvents often limits its utility in Suzuki or Stille couplings. To address this:

Basic Research Question

- ¹H/¹³C NMR : The methyl group at C4 appears as a singlet (~δ 2.5 ppm in ¹H NMR; ~δ 20–25 ppm in ¹³C NMR). Iodo substituents deshield adjacent carbons (C3/C5: ~δ 95–105 ppm in ¹³C NMR) .

- LC-MS : Molecular ion [M+H]⁺ at m/z 361 (calculated for C₆H₅I₂N). Fragmentation patterns confirm the diiodo substitution .

- X-ray Crystallography : Resolves steric effects of the methyl and iodine groups, providing definitive structural confirmation .

How does steric hindrance from the methyl group influence reactivity in nucleophilic aromatic substitution?

Advanced Research Question

The methyl group at C4 creates steric hindrance, slowing nucleophilic substitution at C3/C5. Computational studies (DFT) suggest that iodine’s electron-withdrawing effect activates the ring, but steric bulk reduces accessibility. For example:

Q. Methodological Note :

- Analytical QC : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .

Are computational models effective in predicting the reactivity of this compound in medicinal chemistry applications?

Advanced Research Question

Yes. Density Functional Theory (DFT) studies can predict:

- Electrophilic Reactivity : Iodine’s σ-hole interactions with biological targets (e.g., kinases).

- Metabolic Stability : Fluorine analogs (e.g., 3,5-Difluoro-4-methylpyridine) show similar steric profiles but higher metabolic stability .

- Docking Studies : Models suggest the methyl group enhances hydrophobic binding in enzyme active sites, as seen in dihydropyridine-based inhibitors .

How does this compound compare to other dihalopyridines in catalytic applications?

Advanced Research Question

- Catalytic Activity : Iodine’s polarizability enhances catalytic activity in Pd-mediated cross-couplings compared to chloro/bromo analogs.

- Thermal Stability : Deiodination occurs above 200°C, limiting high-temperature applications.

- Case Study : In Suzuki couplings, this compound achieves 85% yield with arylboronic acids vs. 72% for dibromo analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.